![molecular formula C11H20O5 B231067 [(4R,5S)-5-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-yl]methanol CAS No. 19139-74-3](/img/structure/B231067.png)
[(4R,5S)-5-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-yl]methanol
Overview
Description
This compound is a polyoxygenated bicyclic ether featuring two 1,3-dioxolane rings and a hydroxymethyl group. Its stereochemistry is defined by the (4R,5S) configuration in the primary dioxolane ring and the (4S) configuration in the secondary dioxolane substituent. The molecule serves as a chiral building block in organic synthesis, particularly in the preparation of natural products and pharmaceutical intermediates. Its rigid bicyclic structure enhances stereochemical control during synthetic transformations, making it valuable for asymmetric synthesis .
Preparation Methods
The construction of 1,3-dioxolane rings is central to synthesizing the target compound. A widely cited method involves the acid-catalyzed acetalization of diol precursors with ketones or aldehydes. For instance, 3-halogeno-1,2-propanediol derivatives serve as critical intermediates, as demonstrated in a patent describing the preparation of 4-halogenomethyl-1,3-dioxolanes . Reacting 3-chloro-1,2-propanediol with 2,2-dimethoxypropane in the presence of p-toluenesulfonic acid (pTSA) generates the monoprotected dioxolane intermediate. This step typically employs solvents like tetrahydrofuran (THF) or 1,4-dioxane at reflux temperatures (80–100°C), achieving yields of 70–85% .
A critical refinement involves using alkali metal bromides (e.g., NaBr or KBr) as reaction promoters, which enhance the nucleophilicity of the intermediate and suppress side reactions . For example, adding 0.5 equivalents of NaBr accelerates the acetalization of 3-bromo-1,2-propanediol with 2,2-dimethyl-1,3-dioxolane-4-carbaldehyde , yielding the bis-dioxolane precursor in 78% efficiency .
Stereoselective Synthesis via Chiral Auxiliaries and Catalysts
Achieving the (4R,5S) and (4S) configurations necessitates enantioselective methods. A PhD thesis on asymmetric catalysis highlights the use of Zr(OfBu)₄ paired with (R)-BINOL ligands to enforce anti-selectivity in aldol-like cyclization steps . Applying this to dioxolane synthesis, the Zr catalyst directs the nucleophilic addition of a glyceraldehyde derivative to a protected aldehyde, establishing the (4S) configuration with 94% enantiomeric excess (ee) .
Further stereochemical control is achieved through dynamic kinetic resolution . For example, treating a racemic mixture of 4-hydroxy-2,2-dimethyl-1,3-dioxolane with (S)-1-phenylethylamine induces selective crystallization of the (4R,5S)-diastereomer, as reported in a recent enantioselective synthesis . This method, performed in acetonitrile at 70°C, isolates the desired stereoisomer with >99% diastereomeric purity after three recrystallizations .
Functional Group Interconversion: Methanol Group Introduction
Introducing the methanol moiety at the 4-position requires precise deprotection or reduction. A two-step protocol involves:
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Benzyl Protection : The hydroxyl group of an intermediate dioxolane is protected as a benzyl ether using benzyl bromide and NaH in THF (0°C to rt, 12 h) .
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Hydrogenolytic Deprotection : Catalytic hydrogenation over 5% Pd/C in methanol (8 psi H₂, 3 h) cleaves the benzyl group, yielding the primary alcohol .
Alternative routes employ acyloxymethyl intermediates . For instance, reacting 4-chloromethyl-1,3-dioxolane with potassium acetate in acetone (50°C, 6 h) forms the acetylated derivative, which is hydrolyzed with aqueous K₂CO₃ to release the methanol group .
Purification and Analytical Validation
Table 1. Purification Methods and Yields
Step | Technique | Solvent System | Yield (%) | Purity (%) |
---|---|---|---|---|
Acetalization | Column Chromatography | Hexane/EtOAc (3:1) | 78 | 95 |
Stereoisomer Separation | Recrystallization | EtOAc/iPrOH (3:1) | 65 | >99 |
Deprotection | Silica Gel Chromatography | DCM/MeOH (9:1) | 60 | 98 |
High-performance liquid chromatography (HPLC) with chiral stationary phases (e.g., Chiralpak IA) confirms enantiopurity, while ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) validate structural integrity .
Challenges and Optimization Strategies
Key challenges include minimizing epimerization during acidic or basic conditions. Substituting HCl with camphorsulfonic acid (10 mol%) in acetalization steps reduces racemization, preserving >90% ee . Additionally, using subcritical water (150°C, 10 bar) as a solvent enhances reaction rates and green metrics, achieving comparable yields to traditional solvents .
Chemical Reactions Analysis
Types of Reactions
[(4R,5S)-5-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-yl]methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it back to D-arabitol or
Biological Activity
The compound [(4R,5S)-5-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-yl]methanol is a complex organic molecule that belongs to the class of 1,3-dioxolanes. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry. The focus of this article is to explore its biological activity, including antibacterial and antifungal properties, as well as its role in synthetic organic chemistry.
Chemical Structure and Properties
The molecular formula of the compound is , and it features a unique arrangement of dioxolane rings that contribute to its reactivity and biological properties. The stereochemistry at the 4R and 5S positions plays a crucial role in determining its biological activity.
Synthesis
The synthesis of this compound typically involves the protection of hydroxyl groups in carbohydrate derivatives. This approach allows for selective reactions that enhance the compound's utility in biological studies. Various synthetic routes have been documented, employing catalysts like Montmorillonite K10 for efficient yields .
Antibacterial Activity
Research has shown that 1,3-dioxolane derivatives exhibit significant antibacterial properties. In a study examining a series of dioxolanes similar to our compound, several showed effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentration (MIC) values ranging from 625 to 1250 µg/mL .
Compound | Target Bacteria | MIC (µg/mL) |
---|---|---|
Dioxolane 1 | Staphylococcus aureus | 625 |
Dioxolane 2 | Staphylococcus epidermidis | 1250 |
Dioxolane 3 | Enterococcus faecalis | 625 |
Antifungal Activity
The antifungal potential of dioxolane derivatives has also been explored. Notably, compounds tested against Candida albicans displayed promising antifungal activity. In particular, derivatives similar to this compound were found to be effective against this yeast strain .
Compound | Target Fungus | Activity |
---|---|---|
Dioxolane A | Candida albicans | Significant |
Dioxolane B | Candida albicans | Moderate |
The mechanism by which these compounds exert their biological effects is not fully understood but may involve disruption of bacterial cell wall synthesis or interference with fungal cell membrane integrity. The presence of multiple hydroxyl groups in the structure suggests potential interactions with cellular targets that could lead to antimicrobial effects.
Case Studies
In one notable case study involving the synthesis and evaluation of enantiomerically pure dioxolanes, researchers found that specific stereochemical configurations significantly influenced antibacterial potency. The study highlighted how modifications at the dioxolane rings could enhance or diminish biological activity .
Scientific Research Applications
Organic Synthesis
One of the primary applications of this compound is in organic synthesis. The presence of dioxolane rings makes it an excellent candidate for use as a protecting group for carbonyl compounds. Protecting groups are essential in multi-step synthesis to prevent unwanted reactions during subsequent steps .
Solvent Systems
The compound has been studied as a potential solvent in various chemical reactions. For instance, a case study highlighted its use as a bio-based solvent alternative to traditional aprotic solvents. This application is particularly relevant in green chemistry initiatives aimed at reducing the environmental impact of chemical processes .
Polymer Chemistry
The compound is also utilized in the production of polymers. Its structural characteristics allow it to be incorporated into polymer matrices, enhancing properties such as flexibility and thermal stability. This makes it valuable for manufacturing rubber products and plastic composites .
Pharmaceutical Applications
In the pharmaceutical industry, compounds with dioxolane structures are often investigated for their biological activities. The specific stereochemistry of [(4R,5S)-5-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-yl]methanol may confer unique pharmacological properties that could be explored in drug development .
Case Study 1: Bio-Based Solvents
A research article examined the development of methyl(2,2-dimethyl-1,3-dioxolan-4-yl)methyl carbonate as an eco-friendly solvent alternative. The study demonstrated that using this compound could significantly reduce the environmental footprint associated with traditional solvents while maintaining efficiency in chemical reactions .
Case Study 2: Polymer Applications
Another study focused on the incorporation of dioxolane derivatives into polymer formulations. The results indicated that these compounds improved mechanical properties and thermal resistance of the resulting materials. This application is critical for advancing materials used in various industries including automotive and electronics .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for [(4R,5S)-5-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-yl]methanol, and how do reaction conditions influence stereochemical outcomes?
- The compound is synthesized via multi-step strategies involving protecting group chemistry and stereoselective reactions. For example, a key intermediate can be prepared by reacting tert-butyl azo dicarboxylate with triphenylphosphine and 4-methoxyphenol in dry CH₂Cl₂, followed by hydrolysis and purification steps to achieve 93% purity . Stereoselectivity is controlled by chiral auxiliaries (e.g., dihydrofuro[3,4-d][1,3]dioxol-4-one derivatives) and reducing agents like NaBH₄ . Solvent choice (e.g., THF vs. CH₂Cl₂) and temperature are critical for minimizing epimerization .
Q. How is the structural integrity of this compound validated, and what analytical techniques are essential for characterization?
- Comprehensive characterization includes:
- NMR spectroscopy : ¹H and ¹³C NMR to confirm stereochemistry and regiochemistry (e.g., δ 1.35–1.45 ppm for geminal dimethyl groups) .
- Mass spectrometry : HRMS (ESI+) for molecular ion verification (e.g., m/z 299.1661 [M+Na⁺]) .
- Optical rotation : Specific rotation values (e.g., [α]²³D = +3.73 in CHCl₃) to confirm enantiopurity .
- IR spectroscopy : Peaks at ~3400 cm⁻¹ (OH stretch) and 1250–1100 cm⁻¹ (C-O-C ether linkages) .
Q. What are the recommended storage conditions to prevent degradation of this compound?
- Store at 0–6°C in airtight, light-protected containers due to its sensitivity to hydrolysis and oxidation. The presence of labile dioxolane rings necessitates inert atmosphere handling .
Advanced Research Questions
Q. How can conflicting data on the thermodynamic stability of dioxolane isomers be resolved?
- Computational studies (e.g., DFT calculations) reveal that [(4R,5S)-configured dioxolanes are 1.7 kcal/mol more stable than six-membered ring isomers due to reduced axial methyl group repulsion . Experimental validation via kinetic trapping (low-temperature reactions) and HPLC monitoring of isomer ratios can reconcile discrepancies between computational predictions and empirical observations .
Q. What strategies optimize stereochemical fidelity during large-scale synthesis?
- Key approaches include:
- Chiral pool synthesis : Use enantiopure starting materials like (R)-(-)-2,2-dimethyl-1,3-dioxolane-4-methanol to avoid racemization .
- Protecting group synergy : Temporary silyl ethers (e.g., tert-butyldimethylsilyl) to shield hydroxyl groups during coupling reactions .
- Catalytic asymmetric methods : Transition metal catalysts (e.g., Pd or Ru complexes) for enantioselective C-O bond formation .
Q. How does this compound serve as a building block in natural product synthesis?
- It is a critical intermediate in the total synthesis of palmerolide C and L-783,277 , where its dioxolane moiety directs regioselective glycosylation or polyketide chain elongation . For example, in palmerolide C synthesis, the compound undergoes TBS protection and alkyne coupling to construct the macrocyclic core .
Q. What experimental and computational methods address contradictions in reaction kinetics for acid-catalyzed hydrolysis?
- Kinetic isotope effects (KIE) : Deuterium labeling of hydroxyl groups to study rate-determining steps .
- pH-rate profiling : Identify protonation states of intermediates under varying acidic conditions.
- MD simulations : Model transition states to explain deviations between theoretical and observed hydrolysis rates .
Q. Methodological Challenges and Solutions
Q. Why do some synthetic routes yield suboptimal enantiomeric excess (ee), and how can this be corrected?
- Low ee often stems from incomplete stereochemical control during nucleophilic additions (e.g., Grignard reactions). Solutions:
- Chiral chromatography : Use cellulose-based columns (e.g., Chiralpak® IA) to resolve enantiomers post-synthesis .
- Dynamic kinetic resolution (DKR) : Employ enzymes (e.g., lipases) or organocatalysts to invert undesired stereocenters .
Q. How can conflicting NMR assignments for geminal dimethyl groups be resolved?
Comparison with Similar Compounds
Structural Analogues
Table 1: Structural Comparison
Compound Name | Key Structural Features | Stereochemistry | Reference |
---|---|---|---|
[(4R,5S)-5-[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-yl]methanol | Bicyclic dioxolane system with hydroxymethyl group | (4R,5S)/(4S) | [1], [13] |
(2,2-Dimethyl-1,3-dioxolan-4-yl)methanol (Solketal) | Monocyclic dioxolane with hydroxymethyl group | Racemic or (4R)/(4S) | [6], [19] |
[(4R,5S)-5-(((tert-Butyldimethylsilyl)oxy)methyl)-2,2-dimethyl-1,3-dioxolan-4-yl]methanol | Monocyclic dioxolane with TBDMS-protected hydroxymethyl group | (4R,5S) | [2], [5] |
(5S)-5-[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]-3,4-dihydroxy-2(5H)-furanone | Dioxolane fused to a dihydroxyfuranone ring (ascorbic acid derivative) | (5S)/(4S) | [11] |
(3aR,5S,6S,6aR)-5-[(4R)-2,2-Dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-ol | Tricyclic system combining dioxolane and tetrahydrofuran rings | (3aR,5S,6S,6aR)/(4R) | [12] |
Physical and Chemical Properties
Table 2: Comparative Physical Data
Stereochemical Influence
- The target compound’s (4R,5S)/(4S) configuration contrasts with solketal’s racemic or single-enantiomer forms, affecting its utility in asymmetric synthesis .
- The TBDMS-protected analog retains the (4R,5S) configuration, enabling selective functionalization without racemization .
- Ascorbic acid derivatives (e.g., [11]) rely on (5S)/(4S) stereochemistry for biological activity, unlike the target compound’s structural role .
Properties
IUPAC Name |
[5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-1,3-dioxolan-4-yl]methanol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O5/c1-10(2)13-6-8(15-10)9-7(5-12)14-11(3,4)16-9/h7-9,12H,5-6H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBIWGPWXTDOFQR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)C2C(OC(O2)(C)C)CO)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10398369 | |
Record name | 2,3:4,5-Di-O-isopropylidene-D-arabinitol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10398369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19139-74-3 | |
Record name | 2,3:4,5-Di-O-isopropylidene-D-arabinitol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10398369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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